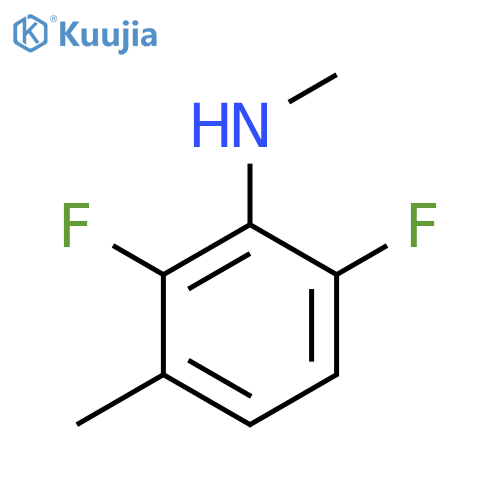

Cas no 1545888-51-4 (2,6-difluoro-N,3-dimethylaniline)

1545888-51-4 structure

商品名:2,6-difluoro-N,3-dimethylaniline

CAS番号:1545888-51-4

MF:C8H9F2N

メガワット:157.16056895256

MDL:MFCD24310202

CID:5617762

PubChem ID:82818980

2,6-difluoro-N,3-dimethylaniline 化学的及び物理的性質

名前と識別子

-

- AKOS021137461

- 1545888-51-4

- 2,6-difluoro-N,3-dimethylaniline

- EN300-2955750

-

- MDL: MFCD24310202

- インチ: 1S/C8H9F2N/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4,11H,1-2H3

- InChIKey: BLBQGWGLOCMSTI-UHFFFAOYSA-N

- ほほえんだ: FC1C(C)=CC=C(C=1NC)F

計算された属性

- せいみつぶんしりょう: 157.07030562g/mol

- どういたいしつりょう: 157.07030562g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 12Ų

2,6-difluoro-N,3-dimethylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2955750-1g |

2,6-difluoro-N,3-dimethylaniline |

1545888-51-4 | 1g |

$770.0 | 2023-09-06 | ||

| Enamine | EN300-2955750-2.5g |

2,6-difluoro-N,3-dimethylaniline |

1545888-51-4 | 95.0% | 2.5g |

$1509.0 | 2025-03-19 | |

| Enamine | EN300-2955750-0.25g |

2,6-difluoro-N,3-dimethylaniline |

1545888-51-4 | 95.0% | 0.25g |

$708.0 | 2025-03-19 | |

| Enamine | EN300-2955750-0.5g |

2,6-difluoro-N,3-dimethylaniline |

1545888-51-4 | 95.0% | 0.5g |

$739.0 | 2025-03-19 | |

| Enamine | EN300-2955750-0.05g |

2,6-difluoro-N,3-dimethylaniline |

1545888-51-4 | 95.0% | 0.05g |

$647.0 | 2025-03-19 | |

| Enamine | EN300-2955750-0.1g |

2,6-difluoro-N,3-dimethylaniline |

1545888-51-4 | 95.0% | 0.1g |

$678.0 | 2025-03-19 | |

| Enamine | EN300-2955750-5.0g |

2,6-difluoro-N,3-dimethylaniline |

1545888-51-4 | 95.0% | 5.0g |

$2235.0 | 2025-03-19 | |

| Enamine | EN300-2955750-10.0g |

2,6-difluoro-N,3-dimethylaniline |

1545888-51-4 | 95.0% | 10.0g |

$3315.0 | 2025-03-19 | |

| Enamine | EN300-2955750-1.0g |

2,6-difluoro-N,3-dimethylaniline |

1545888-51-4 | 95.0% | 1.0g |

$770.0 | 2025-03-19 | |

| Enamine | EN300-2955750-10g |

2,6-difluoro-N,3-dimethylaniline |

1545888-51-4 | 10g |

$3315.0 | 2023-09-06 |

2,6-difluoro-N,3-dimethylaniline 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

1545888-51-4 (2,6-difluoro-N,3-dimethylaniline) 関連製品

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量